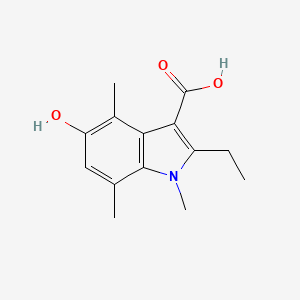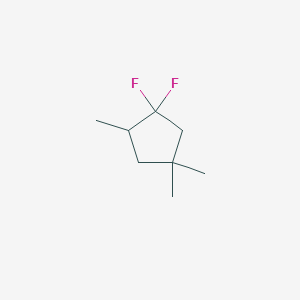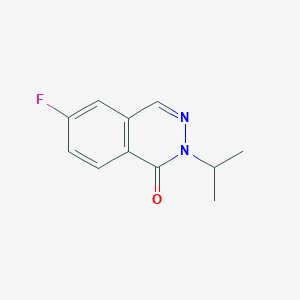![molecular formula C13H24O2 B13221251 [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol: is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decan-2-yl core, which is substituted with a propan-2-yl group and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-1-oxaspiro[4One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can be incorporated into the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in unique ways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins and enzymes, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the propan-2-yl group can interact with hydrophobic regions of the target molecules, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
- N-(4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide
- Spiro[5.5]undecane derivatives
Uniqueness
Compared to similar compounds, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is unique due to the presence of the propan-2-yl group and the methanol group. These substituents impart specific chemical and physical properties that can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined framework that can be exploited in various applications.
Propiedades
Fórmula molecular |
C13H24O2 |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12,14H,3-9H2,1-2H3 |
Clave InChI |
LECALYFOQSRBLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC2(CC1)CCC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)

![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)










![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
